4-Cyclopropylthiazole
Description
4-Cyclopropylthiazole is a bicyclic heterocyclic compound featuring a thiazole ring substituted at the 4-position with a cyclopropyl group. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.
- Synthesis: The compound can be synthesized via multi-component reactions, such as the one-pot interaction of rhodanine (2-thioxothiazolidin-4-one), cyclopropylamine, and aromatic aldehydes in dioxane, yielding derivatives like 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one with 71% efficiency .
- Pharmacological Relevance: In enzyme inhibition studies, 4-cyclopropylthiazole-containing compounds (e.g., 4YQ) exhibit strong binding to 11β-HSD1, a target for metabolic disorders. The cyclopropyl moiety engages in hydrophobic interactions with residues like Tyr177, Ala223, and Val180, critical for stabilizing the inhibitor within the enzyme's active site .
- Optical Properties: Derivatives such as (E)-2-(2-aryl-1-cyanovinyl)-4-cyclopropylthiazoles display absorption bands at 250–450 nm, attributed to HOMO→LUMO transitions. Electron-withdrawing substituents on the aryl ring induce bathochromic shifts by enhancing electron delocalization .
Properties
IUPAC Name |
4-cyclopropyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORZAPRIAFXQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433217-34-6 | |
| Record name | 4-cyclopropyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activity: mGlu5 NAMs vs. 11β-HSD1 Inhibitors
A. mGlu5 Negative Allosteric Modulators (NAMs):
In studies of mGlu5 NAMs, 4-cyclopropylthiazole (compound 18 ) was compared to other thiazole derivatives (Table 1):
The cyclopropyl group in 18 balances steric bulk and hydrophobicity but reduces potency compared to smaller substituents (e.g., methyl).
B. 11β-HSD1 Inhibitors:
In docking studies, 4-cyclopropylthiazole (in 4YQ) outperformed adamantane-linked triazole derivatives (Table 2):
The cyclopropyl group in 4YQ enhances binding by fitting snugly into the hydrophobic pocket, whereas bulkier triazole derivatives suffer from suboptimal orientation.
Structural and Electronic Effects on Optical Properties
Substituents on (E)-2-(2-aryl-1-cyanovinyl)-4-cyclopropylthiazoles significantly impact optical absorption (Table 3):
Electron-withdrawing groups enhance conjugation, red-shifting absorption, while electron-donating groups restrict delocalization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
